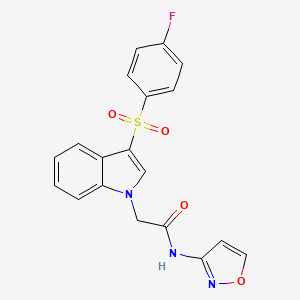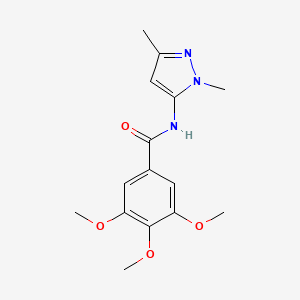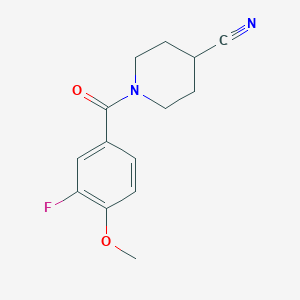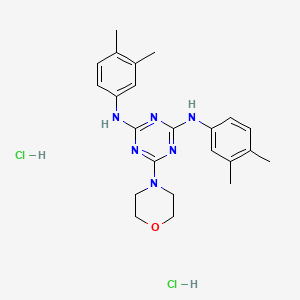![molecular formula C29H28FN3O3 B2811170 3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216432-30-2](/img/structure/B2811170.png)
3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C29H28FN3O3 and its molecular weight is 485.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Research on pyranopyrimidine scaffolds, which are structurally similar to the query compound, highlights the importance of hybrid catalysts in synthesizing complex organic molecules. Such catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of structurally diverse derivatives through one-pot multicomponent reactions. This approach is crucial for creating lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Medicine
Fluorinated pyrimidines, particularly 5-fluorouracil (5-FU), are extensively used in cancer treatment. The review of fluorine chemistry in the context of fluorinated pyrimidines elucidates their role in treating cancer through various mechanisms, including inhibition of thymidylate synthase and effects on RNA- and DNA-modifying enzymes. This insight suggests that structurally related compounds, such as the one , may possess similar bioactivities, making them candidates for cancer therapy development (Gmeiner, 2020).
Indole Synthesis and Functionality
The synthesis and functionality of indole derivatives, which share a core structural motif with the query compound, are crucial in developing pharmaceutical agents. Indoles are known for their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Research classifying indole synthesis methods offers a foundation for developing new synthetic strategies for indole-based compounds, potentially applicable to the synthesis and functional exploration of the compound (Taber & Tirunahari, 2011).
Optoelectronic Materials
The inclusion of pyrimidine rings in compounds has been explored for creating novel optoelectronic materials. Such compounds, with extended π-conjugated systems, demonstrate promising applications in organic light-emitting diodes (OLEDs) and other electronic devices. This suggests potential research applications for the compound in the development of new materials for electronic and photonic technologies (Lipunova et al., 2018).
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3/c1-18-5-6-19(2)21(13-18)16-33-24-9-8-22(30)15-23(24)27-28(33)29(34)32(17-31-27)12-11-20-7-10-25(35-3)26(14-20)36-4/h5-10,13-15,17H,11-12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLSPSRAZBYYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CCC5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)


![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)
![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)
![2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2811101.png)
![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)
![N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2811106.png)
![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)
![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2811108.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)
